5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide typically involves multiple steps, including the introduction of fluorinated groups and the formation of the nicotinamide core. Common synthetic routes may include:
Fluorination Reactions: Introduction of pentafluoroethyl and trifluoromethylsulfanylmethyl groups using fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylsulfur pentafluoride (SF5CF3).
Amidation Reactions: Formation of the nicotinamide core through the reaction of nicotinic acid or its derivatives with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of advanced materials, coatings, and polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Molecular Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with a wide range of biological activities.
Fluorinated Nicotinamides: Compounds with similar fluorinated groups, offering unique chemical properties.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and reactivity.
Uniqueness
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide stands out due to its unique combination of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, which impart distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12F8N2OS |
---|---|
Molecular Weight |
396.30 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethylsulfanyl)butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12F8N2OS/c1-2-9(6-25-13(19,20)21)23-10(24)7-3-8(5-22-4-7)11(14,15)12(16,17)18/h3-5,9H,2,6H2,1H3,(H,23,24) |
InChI Key |
KJKRNEOSUNTBHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.